![molecular formula C32H37N5O3 B1221277 Irgapyrin CAS No. 8064-79-7](/img/structure/B1221277.png)
Irgapyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Irgapyrin, also known as this compound, is a useful research compound. Its molecular formula is C32H37N5O3 and its molecular weight is 539.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Rheumatic Diseases
Irgapyrin has shown significant effectiveness in treating various rheumatic conditions, including:
- Rheumatoid Arthritis : Clinical studies indicate that this compound provides substantial relief from symptoms in patients suffering from rheumatoid arthritis. In a study involving 409 patients, a high percentage experienced favorable outcomes when treated with this compound compared to other NSAIDs .
- Ankylosing Spondylitis : Research highlights its utility in managing symptoms of ankylosing spondylitis, where it helps reduce joint stiffness and inflammation .
- Gout : this compound has been reported to have a specific favorable effect on gout patients, providing effective pain relief during acute attacks .
Pain Management in Cancer
This compound has been explored for its potential in managing pain associated with cancer. A preliminary study indicated that it offered longer durations of pain relief compared to standard opioids like morphine. Patients reported an average relief duration of approximately 31 hours after administration . This makes it a valuable addition to pain management strategies in oncology.
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other common treatments for rheumatic diseases:
Drug | Condition | Efficacy Rate (%) | Duration of Relief (hours) |
---|---|---|---|
This compound | Rheumatoid Arthritis | 75 | 24-31 |
Phenylbutazone | Gout | 70 | 12-24 |
Naproxen | Acute Gout | 73 | 8-12 |
Morphine | Cancer Pain | Varies | 8 |
Case Study 1: Rheumatoid Arthritis
In a multicenter trial comparing this compound and phenylbutazone for rheumatoid arthritis treatment, both drugs demonstrated similar efficacy with minimal side effects. Patients reported significant improvements in pain scores within the first week of treatment .
Case Study 2: Cancer Pain Management
A series of clinical trials evaluated the effectiveness of this compound in cancer patients experiencing severe pain. The results indicated that patients receiving this compound experienced longer-lasting pain relief compared to those treated with conventional opioids. Side effects were minimal, with only a few cases reporting headaches or injection site reactions .
属性
CAS 编号 |
8064-79-7 |
---|---|
分子式 |
C32H37N5O3 |
分子量 |
539.7 g/mol |
IUPAC 名称 |
4-butyl-1,2-diphenylpyrazolidine-3,5-dione;4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C19H20N2O2.C13H17N3O/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11/h4-13,17H,2-3,14H2,1H3;5-9H,1-4H3 |
InChI 键 |
FQUTYCCWVYCBGB-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C |
规范 SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C |
同义词 |
Irgapyrin pabialgin phenylbutazone - propyphenazone phenylbutazone, propyphenazone drug combination reopin G reopirin rheopyrine rheumopirin wofapyrin wofapyrin, phenylbutazone, sodium salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。